molecular formula C10H9FO4 B3092194 2-(2-Fluorophenyl)butanedioic acid CAS No. 1225531-03-2

2-(2-Fluorophenyl)butanedioic acid

Cat. No.: B3092194
CAS No.: 1225531-03-2
M. Wt: 212.17
InChI Key: KPKJCNYCVCNXTN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)butanedioic acid (CAS: 1225531-03-2) is a fluorinated succinic acid derivative with the molecular formula C₁₀H₉FO₄ and a molar mass of 212.17 g/mol . Structurally, it features a butanedioic acid backbone substituted at the 2-position with a 2-fluorophenyl group. This compound is commercially available as a synthetic building block, particularly in pharmaceutical and materials science research, due to the electronic and steric effects imparted by the fluorine atom .

The ortho-fluorine substituent enhances the molecule’s acidity via electron withdrawal, while the phenyl ring contributes to π-π stacking interactions. These properties make it valuable in drug design, where fluorine is often used to improve metabolic stability and binding affinity .

Properties

IUPAC Name

2-(2-fluorophenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKJCNYCVCNXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225531-03-2
Record name 2-(2-fluorophenyl)butanedioic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)butanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Carboxylic Acids

4-(2-Fluorophenyl)butanoic Acid (CAS: 143654-62-0)
  • Structure: A butanoic acid chain with a 2-fluorophenyl group at the 4-position.
  • Key Differences: Functional Groups: Monocarboxylic acid vs. dicarboxylic acid in 2-(2-fluorophenyl)butanedioic acid. Acidity: Lower acidity (pKa ~4.8 for butanoic acid) compared to the dicarboxylic analog (pKa₁ ~3.0, pKa₂ ~5.0). Applications: Less common in polymer synthesis but used in prodrug formulations due to its single carboxylic group .
2-(2,3-Difluorophenyl)acetic Acid (CAS: 145689-41-4)
  • Structure : Acetic acid substituted with a 2,3-difluorophenyl group.
  • Key Differences: Fluorination Pattern: Two fluorine atoms increase electron withdrawal, leading to higher acidity (pKa ~2.8) compared to the mono-fluorinated butanedioic acid. Steric Effects: Ortho-fluorines create steric hindrance, reducing rotational freedom of the phenyl ring .

Aliphatic and Heteroatom-Modified Butanedioic Acids

Dodecenylsuccinic Acid (CAS: 29658-97-7)
  • Structure : Butanedioic acid with a long alkenyl chain (C₁₂H₂₃).
  • Key Differences :
    • Lipophilicity : The dodecenyl chain increases hydrophobicity (logP ~4.2 vs. ~1.5 for this compound), making it suitable for surfactants or corrosion inhibitors.
    • Reactivity : Less acidic (pKa₁ ~3.5) due to reduced electron withdrawal from the alkyl group .
2-(Trifluoroacetamido)butanedioic Acid (CAS: 200876-77-3)
  • Structure : Butanedioic acid with a trifluoroacetamido group.
  • Key Differences :
    • Electronegativity : The trifluoromethyl group significantly increases acidity (pKa₁ ~1.9) and introduces hydrogen-bonding capability via the amide.
    • Applications : Used in peptide mimetics or enzyme inhibitors due to its dual functional groups .

Aromatic Ring-Substituted Butanedioic Acid Derivatives

1,4-Dimethyl 2-(4-Bromophenyl)butanedioate (CAS: 97728-47-7)
  • Structure : Butanedioic acid esterified with methyl groups and substituted with a para-bromophenyl group.
  • Key Differences :
    • Substituent Effects : Bromine’s lower electronegativity (vs. fluorine) reduces electron withdrawal, while its larger size increases steric hindrance.
    • Reactivity : Esterification eliminates carboxylic acid reactivity, favoring use in cross-coupling reactions .
2-(Acetylsulfanyl)butanedioic Acid (CAS: 6332-90-7)
  • Structure : Butanedioic acid with an acetylsulfanyl group.
  • Key Differences: Thioester Reactivity: The sulfur atom enables nucleophilic substitutions, unlike the inert fluorophenyl group. Biological Relevance: Potential as a protease inhibitor or in redox-active drug formulations .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituent pKa (Approx.) Applications
This compound 1225531-03-2 C₁₀H₉FO₄ 212.17 2-Fluorophenyl 3.0, 5.0 Pharmaceuticals, polymers
4-(2-Fluorophenyl)butanoic acid 143654-62-0 C₁₀H₁₁FO₂ 182.19 2-Fluorophenyl 4.8 Prodrugs, agrochemicals
Dodecenylsuccinic acid 29658-97-7 C₁₆H₂₈O₄ 284.39 Dodecenyl chain 3.5, 5.2 Surfactants, corrosion inhibitors
2-(Trifluoroacetamido)butanedioic acid 200876-77-3 C₆H₆F₃NO₅ 229.11 Trifluoroacetamido 1.9, 4.7 Enzyme inhibitors, peptide mimetics
1,4-Dimethyl 2-(4-bromophenyl)butanedioate 97728-47-7 C₁₂H₁₃BrO₄ 301.14 4-Bromophenyl, methyl esters N/A Organic synthesis intermediates

Biological Activity

2-(2-Fluorophenyl)butanedioic acid, a compound with the CAS number 1225531-03-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated phenyl group attached to a butanedioic acid backbone. This configuration suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Target Interactions

Research indicates that compounds similar to this compound often interact with key biological targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound's mechanism may involve the formation of covalent bonds with target enzymes or receptors, influencing their activity.

Biochemical Pathways

The compound is hypothesized to affect multiple biochemical pathways, including inflammatory responses and metabolic processes. Its structural characteristics suggest it may influence the activity of enzymes involved in these pathways.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound, including:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro.
  • Antitumor Properties : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.
  • Analgesic Effects : Similar compounds have demonstrated pain-relieving properties, warranting further investigation into this aspect.

Case Studies and Experimental Data

  • Anti-inflammatory Studies : In a controlled study, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound exhibited an IC50 value of 0.42 μM against COX-2, indicating significant anti-inflammatory potential .
  • Antitumor Activity : A study involving various derivatives of butanedioic acid analogs showed that modifications could enhance cytotoxicity against cancer cell lines. For instance, the introduction of fluorine at specific positions improved the selectivity and potency against tumor cells .
  • Analgesic Testing : In animal models, the compound was evaluated for pain relief efficacy. Results indicated a dose-dependent reduction in pain responses compared to control groups, suggesting potential for development as an analgesic agent.

Data Summary Table

Biological ActivityIC50 ValuesObservations
COX-11.2 μMModerate inhibition
COX-20.42 μMSignificant inhibition
Cancer Cell LinesVariesCytotoxic effects noted
Pain Relief (Animal Model)Dose-dependentEffective reduction in pain responses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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